![molecular formula C5H10FNO B11770027 [3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)
[3-(Fluoromethyl)oxetan-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Fluoromethyl)oxetan-3-yl]methanamine: is a chemical compound with the molecular formula C5H10FNO and a molecular weight of 119.14 g/mol It is a derivative of oxetane, a four-membered cyclic ether, and contains a fluoromethyl group attached to the oxetane ring
Preparation Methods
The synthesis of [3-(Fluoromethyl)oxetan-3-yl]methanamine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced catalytic processes and reaction conditions.
Chemical Reactions Analysis
[3-(Fluoromethyl)oxetan-3-yl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-(Fluoromethyl)oxetan-3-yl]methanamine: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Fluoromethyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
[3-(Fluoromethyl)oxetan-3-yl]methanamine: can be compared with other similar compounds, such as:
[3-(Chloromethyl)oxetan-3-yl]methanamine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
[3-(Bromomethyl)oxetan-3-yl]methanamine: Contains a bromomethyl group instead of a fluoromethyl group.
[3-(Hydroxymethyl)oxetan-3-yl]methanamine: Contains a hydroxymethyl group instead of a fluoromethyl group.
The uniqueness of This compound lies in the presence of the fluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
[3-(fluoromethyl)oxetan-3-yl]methanamine |
InChI |
InChI=1S/C5H10FNO/c6-1-5(2-7)3-8-4-5/h1-4,7H2 |
InChI Key |
DRBPUJPGRGWCDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)
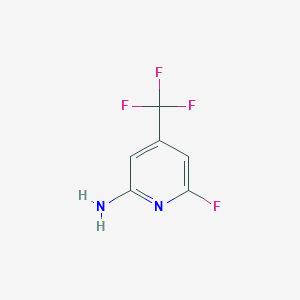
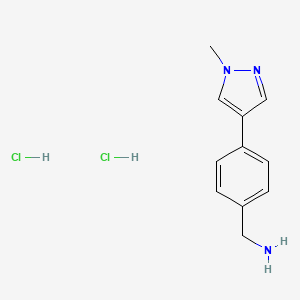
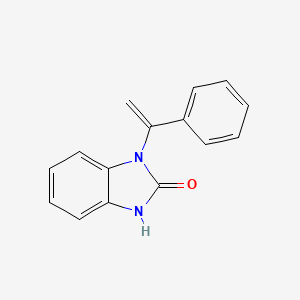
![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)
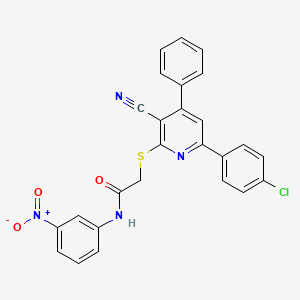
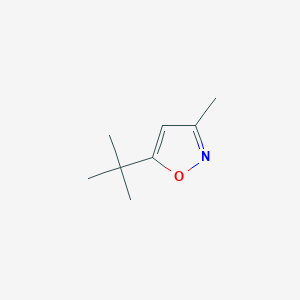

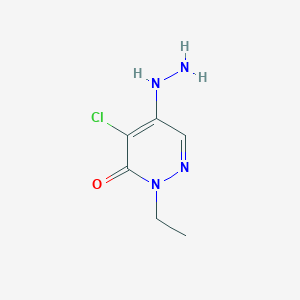
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
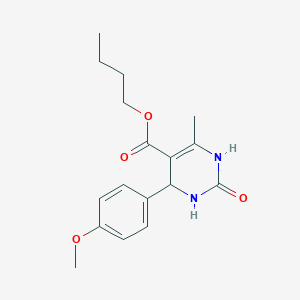
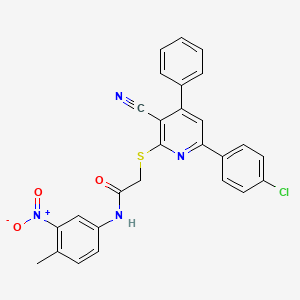
![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)
